molecular formula C18H21IN4O4 B305723 4-[(3-ethoxy-5-iodo-4-methoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol

4-[(3-ethoxy-5-iodo-4-methoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol

Cat. No.: B305723
M. Wt: 484.3 g/mol
InChI Key: UGXWGUZXBXCMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis-pyrazolylmethanes This compound is characterized by the presence of two pyrazole rings connected through a methylene bridge to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various substituted benzaldehydes in the presence of a base such as sodium acetate. The reaction is usually carried out at room temperature and yields the desired bis-pyrazolylmethane derivatives in high to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4,4’-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with various molecular targets. In cancer cells, it has been shown to induce apoptosis through the activation of p53-mediated pathways . The compound also exhibits antioxidant activity by scavenging free radicals, which can protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[(3-ethoxy-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol): Lacks the iodine substituent, which may affect its reactivity and biological activity.

    4,4’-[(3-methoxy-5-iodo-4-methylphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol): Similar structure but with different substituents on the phenyl ring.

Uniqueness

The presence of the iodine atom in 4,4’-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) adds to its uniqueness, as iodine can participate in various substitution reactions, making the compound versatile for further chemical modifications. Additionally, the combination of ethoxy and methoxy groups enhances its solubility and potential biological activity.

Properties

Molecular Formula

C18H21IN4O4

Molecular Weight

484.3 g/mol

IUPAC Name

4-[(3-ethoxy-5-iodo-4-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C18H21IN4O4/c1-5-27-12-7-10(6-11(19)16(12)26-4)15(13-8(2)20-22-17(13)24)14-9(3)21-23-18(14)25/h6-7,15H,5H2,1-4H3,(H2,20,22,24)(H2,21,23,25)

InChI Key

UGXWGUZXBXCMFG-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)I)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)I)OC

Origin of Product

United States

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